N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide
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Overview
Description
N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C7H7ClFN3S and a molecular weight of 219.67 g/mol . This compound is part of the hydrazinecarbothioamide family and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of 4-chloro-3-fluoroaniline with thiosemicarbazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl)hydrazinecarbothioamide: Similar in structure but with different positional isomers of the chloro and fluoro groups.
N-(3-Trifluoromethylphenyl)hydrazinecarbothioamide: Contains a trifluoromethyl group instead of a chloro and fluoro group.
Uniqueness
N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and potentially improve its efficacy in various applications .
Properties
Molecular Formula |
C7H7ClFN3S |
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Molecular Weight |
219.67 g/mol |
IUPAC Name |
1-amino-3-(4-chloro-3-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H7ClFN3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI Key |
SYXUDOBRVUKUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)F)Cl |
Origin of Product |
United States |
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